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Compound of Interest

Compound Name: Sofosbuvir impurity H

Cat. No.: B1150397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation pathways of

Sofosbuvir impurity H, a critical diastereomeric impurity encountered during the synthesis of

the blockbuster antiviral drug Sofosbuvir. Understanding and controlling the formation of this

impurity is paramount for ensuring the quality, safety, and efficacy of the final active

pharmaceutical ingredient (API). This document details the synthetic origins of impurity H,

presents quantitative data on its formation under various conditions, provides detailed

experimental protocols for its synthesis and analysis, and visualizes the key chemical

transformations.

Introduction to Sofosbuvir and the Significance of
Stereochemistry
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C

virus (HCV) infection.[1] It is a nucleotide analog prodrug that, upon metabolic activation,

inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral

replication. The chemical name of Sofosbuvir is (S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-

3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate.

A key structural feature of Sofosbuvir is the presence of a stereogenic phosphorus center in the

phosphoramidate moiety. The desired therapeutic agent is the Sp-diastereomer. However,
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during synthesis, the corresponding Rp-diastereomer can be formed as an impurity.[2][3] This

diastereomeric impurity is often referred to as Sofosbuvir impurity H. The control of

stereochemistry during the synthesis is a critical challenge, as diastereomers can exhibit

different physical and chemical properties, as well as varying pharmacological and toxicological

profiles.

Formation Pathway of Sofosbuvir Impurity H
The primary route for the formation of Sofosbuvir impurity H occurs during the crucial

phosphoramidation step. This involves the coupling of the protected nucleoside, 2'-deoxy-2'-

fluoro-2'-C-methyluridine, with a phosphoramidate chloride reagent.

The reaction proceeds via a nucleophilic attack of the 5'-hydroxyl group of the nucleoside on

the phosphorus center of the phosphoramidate chloride. Due to the chiral nature of both the

nucleoside and the L-alanine ester moiety on the phosphoramidate, the reaction can lead to

the formation of two diastereomers at the phosphorus center: the desired Sp-isomer

(Sofosbuvir) and the undesired Rp-isomer (Impurity H).

The ratio of these diastereomers is highly dependent on the reaction conditions, including the

choice of solvent, base, temperature, and the specific phosphoramidate chloride precursor

used.
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Figure 1: Formation of Sofosbuvir and Impurity H.

Quantitative Data on Impurity H Formation
The diastereomeric ratio of the Sp (Sofosbuvir) to Rp (Impurity H) isomers is a critical quality

attribute. The following table summarizes data from a patented synthetic process, illustrating

the impact of the phosphoramidate precursor on this ratio.[3]
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Experiment
Phosphoramidate
Precursor

Diastereomeric
Ratio (Rp/Sp)

Reference

1

2-(Dimethylamino)

ethyl 3,5-dibromo-4-

(((((S)-1-isopropoxy-1-

oxopropan-2-

yl)amino)

(phenoxy)phosphoryl)

oxy)benzoate

15/85 [3]

2

2-(Dimethylamino)

ethyl 3,5-dibromo-4-

(((((S)-1-isopropoxy-1-

oxopropan-2-

yl)amino)

(phenoxy)phosphoryl)

oxy)benzoate

(different workup)

8/92 [3]

3

2-(Dimethylamino)

ethyl 3,5-dibromo-4-

(((((S)-1-isopropoxy-1-

oxopropan-2-

yl)amino)

(phenoxy)phosphoryl)

oxy)benzoate

(alternative workup)

6.5/93.5 [3]

Experimental Protocols
Synthesis of a Diastereomeric Mixture of Sofosbuvir and
Impurity H
The following protocol is adapted from the patent literature and describes a method that yields

a mixture of Sofosbuvir and its Rp-diastereomer (Impurity H).[3]

Materials:
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1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-

yl)pyrimidine-2,4(1H,3H)-dione (Protected Nucleoside)

2-(Dimethylamino) ethyl 3,5-dibromo-4-(((((S)-1-isopropoxy-1-oxopropan-2-yl)amino)

(phenoxy)phosphoryl)oxy)benzoate (Phosphoramidate Precursor)

Tetrahydrofuran (THF)

tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.35 M solution)

Aqueous acetic acid (60%)

Dichloromethane (DCM)

Aqueous sodium bicarbonate (NaHCO3) solution (6%)

Diisopropyl ether (DIPE)

Procedure:

To a 3-neck round-bottom flask, add the protected nucleoside (2 g, 0.0077 mol), the

phosphoramidate precursor (14.66 g, 0.023 mol), and THF (60 mL).

Cool the mixture to -30°C.

Slowly add 1.35 M t-BuMgCl in THF (9.12 mL, 0.01232 mol) over 1 hour.

Slowly warm the reaction mixture to room temperature over 5-6 hours and stir at that

temperature overnight.

Slowly add 60% aqueous acetic acid (50 mL) and stir the reaction mixture at 90°C for 4

hours.

Cool the reaction mixture to room temperature and filter to remove any solid precipitate.

Extract the desired product with DCM (2 x 20 mL).

Wash the combined organic layers with 6% aqueous NaHCO3 solution (50 mL).
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Concentrate the organic layer under vacuum to yield a viscous oil. HPLC analysis of this oil

will show a mixture of diastereomers.

Dissolve the oil in DCM (8 mL) and add DIPE (16 mL) to precipitate a white solid, which is a

mixture of Sofosbuvir and Impurity H.

Analytical Method for the Determination of Sofosbuvir
and Impurity H
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is

essential for the quantification of Sofosbuvir and the separation of its diastereomeric impurity.

The following is an example of such a method.[4]

Chromatographic Conditions:

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm

Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile

Elution Mode: Isocratic

Flow Rate: 1.0 mL/min

Detection: UV at 260.0 nm

Column Temperature: Ambient

Sample Preparation:

Standard Solution: Prepare a standard solution of Sofosbuvir and the phosphoryl impurity in

the mobile phase.

Sample Solution: Dissolve the sample containing the mixture of diastereomers in the mobile

phase.

Results:
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Under these conditions, Sofosbuvir and its phosphoryl impurity (the Rp-diastereomer) are well-

separated, allowing for their individual quantification. In one study, the retention time for

Sofosbuvir was found to be 3.674 min, while the impurity eluted at 5.704 min.[4]

Logical Workflow for Synthesis and Analysis
The overall process for synthesizing Sofosbuvir and managing the formation of Impurity H

involves a series of logical steps, from the initial coupling reaction to the final analysis and

purification.
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Figure 2: Synthetic and analytical workflow.
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Conclusion
The formation of Sofosbuvir impurity H, the Rp-diastereomer of Sofosbuvir, is an inherent

challenge in the synthesis of this vital antiviral agent. The key to controlling this impurity lies in

the optimization of the phosphoramidation reaction. Through careful selection of reagents,

protecting groups, and reaction conditions, the diastereoselectivity of the coupling can be

significantly influenced, minimizing the formation of the undesired impurity. Robust analytical

methods, such as RP-HPLC, are indispensable for monitoring the diastereomeric ratio and

ensuring the final API meets the stringent purity requirements for patient safety and therapeutic

efficacy. This guide provides a foundational understanding for researchers and drug

development professionals to address the challenges associated with the stereoselective

synthesis of Sofosbuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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